molecular formula C20H30ClN3O8 B12286349 Metoclopramide N4-beta-D-glucuronide

Metoclopramide N4-beta-D-glucuronide

Cat. No.: B12286349
M. Wt: 475.9 g/mol
InChI Key: SOHPSIDRULBFFB-UHFFFAOYSA-N
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Description

Metoclopramide N4-beta-D-glucuronide is a primary metabolite of metoclopramide, a prokinetic and antiemetic drug. This conjugate is formed via glucuronidation at the N4 position of metoclopramide, mediated by UDP-glucuronosyltransferase (UGT) enzymes. Structurally, it belongs to the N-O-glucuronide class, characterized by a beta-D-glucuronic acid moiety linked to the tertiary amine of the parent compound .

Key pharmacological properties include:

  • Role in PET Imaging: Radiolabelled [11C]metoclopramide studies utilize this metabolite to assess P-glycoprotein (P-gp) activity in drug-resistant epilepsy, as the glucuronide serves as a plasma-based reference devoid of brain uptake .

Properties

Molecular Formula

C20H30ClN3O8

Molecular Weight

475.9 g/mol

IUPAC Name

6-[2-chloro-4-[2-(diethylamino)ethylcarbamoyl]-5-methoxyanilino]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C20H30ClN3O8/c1-4-24(5-2)7-6-22-18(28)10-8-11(21)12(9-13(10)31-3)23-19-16(27)14(25)15(26)17(32-19)20(29)30/h8-9,14-17,19,23,25-27H,4-7H2,1-3H3,(H,22,28)(H,29,30)

InChI Key

SOHPSIDRULBFFB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NC2C(C(C(C(O2)C(=O)O)O)O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Metoclopramide N4-beta-D-glucuronide typically involves the conjugation of metoclopramide with glucuronic acid. This process can be carried out enzymatically using UDP-glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to metoclopramide .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where metoclopramide and glucuronic acid are combined in the presence of UDP-glucuronosyltransferase enzymes under controlled conditions to ensure optimal yield and purity .

Chemical Reactions Analysis

Types of Reactions

Metoclopramide N4-beta-D-glucuronide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may result in the formation of oxidized metabolites, while reduction may yield reduced forms of the compound .

Scientific Research Applications

Metoclopramide N4-beta-D-glucuronide has several scientific research applications, including:

Mechanism of Action

Metoclopramide N4-beta-D-glucuronide exerts its effects by inhibiting kinases, which are enzymes involved in cell signaling pathways that regulate cell growth and division. This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis (cell death) in certain cell types . The molecular targets of this compound include various protein kinases involved in these signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights critical differences between Metoclopramide N4-beta-D-glucuronide and other glucuronidated compounds:

Compound Structural Class Metabolic Pathway Key Applications BBB Penetration Stability/Reactivity References
This compound N-O-glucuronide Phase II (UGT-mediated) PET imaging biomarker for P-gp activity No Stable in plasma
4-Methylumbelliferyl-β-D-glucuronide Phenolic glucuronide Substrate for β-glucuronidase Diagnostic assays (e.g., E. coli detection) No Stable (≥4 years at -20°C)
Ibuprofen Acyl-β-D-glucuronide Acyl glucuronide Phase II (UGT-mediated) Drug metabolism studies No Unstable; prone to hydrolysis
Indoxyl-beta-D-glucuronide Indole glucuronide Microbial/enzymatic synthesis Renal toxicity biomarker No Stable under physiological pH
4-Hydroxy Duloxetine-d6 beta-D-Glucuronide Secondary amine glucuronide Phase II (UGT-mediated) Analytical reference standard No Stable for QC applications
Nor Verapamil N-β-D-Glucuronide Tertiary amine glucuronide Phase II (UGT-mediated) Pharmacokinetic studies No Stable in biological matrices

Pharmacokinetic and Toxicological Profiles

  • Metoclopramide vs. Its Glucuronide : Co-administration with Cola nitida alters metoclopramide’s absorption and clearance, but the glucuronide’s disposition remains unaffected .
  • Ibuprofen Acyl-β-D-glucuronide: Known for covalent binding to proteins, contributing to idiosyncratic toxicity .
  • Indoxyl-beta-D-glucuronide : Accumulates in renal failure, promoting oxidative stress and fibrosis .

Regulatory and Industrial Relevance

  • 4-Hydroxy Duloxetine-d6 beta-D-Glucuronide : Used in ANDA submissions for duloxetine generics, complying with FDA guidelines .

Biological Activity

Metoclopramide N4-beta-D-glucuronide (MGN4) is a significant metabolite of metoclopramide, a widely used medication for treating nausea, vomiting, and gastrointestinal motility disorders. Understanding the biological activity of MGN4 is crucial for assessing its pharmacological implications and potential therapeutic roles.

Chemical Structure and Formation

MGN4 is formed through glucuronidation, where a glucuronic acid moiety is attached to the nitrogen atom at the N4 position of metoclopramide. This modification enhances its solubility and facilitates excretion from the body, primarily through urine. The chemical formula for MGN4 is C20H30ClN3O8C_{20}H_{30}ClN_{3}O_{8} with a CAS number of 27313-54-8. The enzymatic reaction is catalyzed by UDP-glucuronosyltransferases, predominantly occurring in the liver.

MGN4 exhibits weak dopamine receptor antagonist activity, similar to its parent compound metoclopramide. It acts on dopamine D2 and serotonin 5-HT3 receptors located in the chemoreceptor trigger zone (CTZ) of the brain, contributing to its antiemetic properties. This mechanism is particularly relevant in patients undergoing chemotherapy or suffering from gastrointestinal disorders.

In Vitro Studies

In vitro studies have demonstrated that MGN4 can inhibit dopamine D2 receptors and serotonin 5-HT3 receptors, though its potency is significantly lower than that of metoclopramide. This suggests that while MGN4 may contribute to the antiemetic effects observed with metoclopramide administration, it primarily serves as an inactive metabolite.

Case Studies

  • Chemotherapy-Induced Nausea : A study involving patients receiving chemotherapy indicated that monitoring levels of MGN4 in urine could serve as a biomarker for adherence to metoclopramide treatment regimens. Elevated levels of MGN4 correlated with effective management of nausea and vomiting during treatment.
  • Gastrointestinal Disorders : In patients with gastroparesis, MGN4 levels were found to be higher post-administration of metoclopramide, suggesting that its formation may play a role in enhancing gastric emptying and reducing symptoms associated with delayed gastric transit.

Comparative Analysis with Other Metabolites

Compound Description Unique Features
Metoclopramide N4-SulphateAnother metabolite formed via sulphation of metoclopramideDifferent metabolic pathway compared to glucuronidation
DomperidoneA dopamine D2 receptor antagonist used for antiemetic effectsSimilar antiemetic properties but distinct metabolic pathways and safety profiles
CisaprideA prokinetic agent acting on serotonin receptorsPrimarily acts on serotonin rather than dopamine receptors; different safety profile

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